2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide
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Overview
Description
2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide is an organic compound with a complex structure that includes both hydroxyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxyacetyl chloride with 6-amino-2-pyridinecarboxamide under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-methylacetamide: Similar in structure but lacks the pyridine ring, making it less complex.
4-hydroxy-2-quinolone: Contains a quinolone ring instead of a pyridine ring, leading to different chemical properties.
Indole derivatives: These compounds have an indole ring and exhibit a wide range of biological activities.
Uniqueness
2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-[6-[(2-hydroxyacetyl)amino]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-4-8(15)11-6-2-1-3-7(10-6)12-9(16)5-14/h1-3,13-14H,4-5H2,(H2,10,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUZYMFGCUTOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CO)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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